molecular formula C13H14N2O3 B1393182 Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate CAS No. 1251950-60-3

Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate

Cat. No. B1393182
M. Wt: 246.26 g/mol
InChI Key: QUZWHXXMXVPCKC-UHFFFAOYSA-N
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Description

“Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C13H14N2O3 .


Molecular Structure Analysis

The molecular structure of “Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate” consists of a pyrazole ring attached to a phenyl ring and a carboxylate group . The InChI code for this compound is 1S/C13H14N2O3/c1-9-7-11(13(17)18-2)14-15(9)12-6-4-3-5-10(12)8-16/h3-7,16H,8H2,1-2H3 .

Scientific Research Applications

Structural and Synthesis Studies

  • Synthesis and Structural Analysis : Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate, a compound closely related to the target molecule, was synthesized using a one-pot method and characterized through crystallographic studies. This work provides foundational knowledge for the synthesis and structural understanding of related pyrazole carboxylates (Saeed, Arshad, & Flörke, 2012).

  • Crystal Structure Determination : Detailed crystallographic analysis has been conducted on related pyrazole compounds, highlighting the importance of structural studies in understanding the physicochemical properties of these molecules. For instance, a study on Methyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate provided insights into its crystal structure and theoretical investigations, aiding in the synthesis and application of such compounds (Viveka et al., 2016).

Biological and Antifungal Applications

  • Biological Activity Evaluation : Novel derivatives of pyrazole compounds, including the closely related 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol, have been synthesized and evaluated for their biological activities. This includes studying their effects on cell cycle arrest and autophagy in A549 lung cancer cells, indicating the potential therapeutic applications of these compounds (Zheng et al., 2010).

  • Antifungal Activity Studies : Compounds structurally similar to the target molecule have been synthesized and tested for their antifungal properties. For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides exhibited significant antifungal activities against a range of phytopathogenic fungi, demonstrating the potential use of these compounds in agricultural applications (Du et al., 2015).

Material Science and Chemical Interactions

  • Chemical Interaction Studies : Research on pyrazole ester derivatives, like 5-[3-(substituted)-propoxy]-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester, has shown how these compounds interact with solvents like acetone. Studies have focused on understanding the nature of host–guest interactions and the role of C–H⋯π interaction in stabilizing these complexes, which is critical for designing materials with specific properties (Tewari et al., 2014).

Future Directions

The future directions for research on “Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities . Pyrazoles are considered privileged scaffolds in medicinal chemistry, and their biological activities are of significant interest .

properties

IUPAC Name

methyl 1-[2-(hydroxymethyl)phenyl]-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9-7-11(13(17)18-2)14-15(9)12-6-4-3-5-10(12)8-16/h3-7,16H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZWHXXMXVPCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401131947
Record name 1H-Pyrazole-3-carboxylic acid, 1-[2-(hydroxymethyl)phenyl]-5-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate

CAS RN

1251950-60-3
Record name 1H-Pyrazole-3-carboxylic acid, 1-[2-(hydroxymethyl)phenyl]-5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251950-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 1-[2-(hydroxymethyl)phenyl]-5-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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